molecular formula C18H19N3O3S2 B10834856 2-[[5-Cyclopropyl-4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)thiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid

2-[[5-Cyclopropyl-4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)thiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid

Cat. No.: B10834856
M. Wt: 389.5 g/mol
InChI Key: PPVLCUXVOGWJMY-UHFFFAOYSA-N
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Description

“PMID27109571-Compound-36” is a synthetic organic compound known for its selective and irreversible inhibition of Bruton’s tyrosine kinase (BTK). This compound has been studied for its potential therapeutic applications, particularly in the treatment of rheumatoid arthritis .

Preparation Methods

The preparation of “PMID27109571-Compound-36” involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are designed to ensure high yield and purity, often involving optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

“PMID27109571-Compound-36” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .

Scientific Research Applications

“PMID27109571-Compound-36” has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying selective inhibition mechanisms.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating rheumatoid arthritis and other inflammatory diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of “PMID27109571-Compound-36” involves its selective and irreversible inhibition of Bruton’s tyrosine kinase (BTK). The compound binds covalently to the active site of BTK, preventing its activation and subsequent signaling. This inhibition disrupts key cellular processes and pathways involved in inflammation and immune response .

Comparison with Similar Compounds

“PMID27109571-Compound-36” is unique in its selective and irreversible inhibition of BTK. Similar compounds include other BTK inhibitors, such as:

    Ibrutinib: A well-known BTK inhibitor used in the treatment of certain cancers.

    Acalabrutinib: Another BTK inhibitor with applications in oncology.

    Zanubrutinib: A BTK inhibitor used for treating specific types of lymphoma.

Compared to these compounds, “PMID27109571-Compound-36” offers distinct advantages in terms of selectivity and irreversible binding, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3O3S2

Molecular Weight

389.5 g/mol

IUPAC Name

2-[[5-cyclopropyl-4-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)thiophen-2-yl]carbamoyl]cyclopentene-1-carboxylic acid

InChI

InChI=1S/C18H19N3O3S2/c1-8-13(17-19-9(2)21-26-17)16(25-14(8)10-6-7-10)20-15(22)11-4-3-5-12(11)18(23)24/h10H,3-7H2,1-2H3,(H,20,22)(H,23,24)

InChI Key

PPVLCUXVOGWJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C2=NC(=NS2)C)NC(=O)C3=C(CCC3)C(=O)O)C4CC4

Origin of Product

United States

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